2-Amino-4-(3,4-dimethoxyphenyl)-4H,5H-(1)benzothiopyrano(4,3-b)pyran-3-carbonitrile
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Overview
Description
2-Amino-4-(3,4-dimethoxyphenyl)-4H,5H-(1)benzothiopyrano(4,3-b)pyran-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings
Preparation Methods
The synthesis of 2-Amino-4-(3,4-dimethoxyphenyl)-4H,5H-(1)benzothiopyrano(4,3-b)pyran-3-carbonitrile typically involves multi-component reactions (MCRs). These reactions are highly efficient and environmentally friendly, minimizing by-products and impurities. One common synthetic route involves the reaction of malononitrile, aromatic aldehydes, and 1,3-indandione in the presence of metal silicates as catalysts . The reaction conditions, such as solvent choice and catalyst dosage, are optimized to achieve high yields.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include sodium silicate and other metal silicates. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-4-(3,4-dimethoxyphenyl)-4H,5H-(1)benzothiopyrano(4,3-b)pyran-3-carbonitrile has several scientific research applications:
Chemistry: It is used in the synthesis of various drug-like molecules due to its versatile reactivity.
Biology: The compound’s structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Its pharmacological activities are being explored for potential medicinal applications.
Mechanism of Action
The mechanism of action of 2-Amino-4-(3,4-dimethoxyphenyl)-4H,5H-(1)benzothiopyrano(4,3-b)pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. Generally, the compound’s structure allows it to interact with various biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
When compared to other similar compounds, 2-Amino-4-(3,4-dimethoxyphenyl)-4H,5H-(1)benzothiopyrano(4,3-b)pyran-3-carbonitrile stands out due to its unique ring structure and functional groups. Similar compounds include:
- 2-Amino-5-oxo-4-aryl-4,5-dihydroindeno[1,2-b]pyran-3-carbonitrile
- 2-Thiazolamine,4-(3,4-dimethoxyphenyl) These compounds share some structural similarities but differ in their specific functional groups and reactivity, making each unique in its applications and properties.
Properties
CAS No. |
115091-78-6 |
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Molecular Formula |
C21H18N2O3S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-amino-4-(3,4-dimethoxyphenyl)-4,5-dihydrothiochromeno[4,3-b]pyran-3-carbonitrile |
InChI |
InChI=1S/C21H18N2O3S/c1-24-16-8-7-12(9-17(16)25-2)19-14(10-22)21(23)26-20-13-5-3-4-6-18(13)27-11-15(19)20/h3-9,19H,11,23H2,1-2H3 |
InChI Key |
YHUYNVRNEJNTLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4SC3)OC(=C2C#N)N)OC |
Origin of Product |
United States |
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